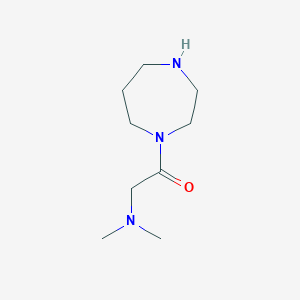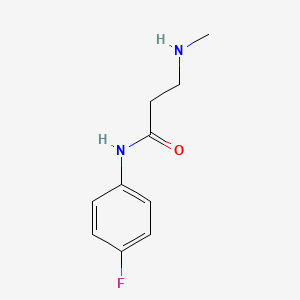![molecular formula C12H16N2O3 B7559235 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid, also known as PPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCA is a prodrug, which means that it is inactive until it is metabolized in the body. Once metabolized, PPCA releases its active component, which has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid is not fully understood. However, it is believed that 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression. 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has also been found to modulate the activity of various transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects:
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid in lab experiments is its high potency. 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid is its poor solubility in water. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid. One area of research is in the development of novel 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid derivatives with improved solubility and bioavailability. Another area of research is in the investigation of the potential applications of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid involves the reaction of 3-pyridinecarboxylic acid with isobutylamine and isobutyl chloroformate. The reaction produces 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid as a white crystalline solid with a melting point of 138-140°C. The purity of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid can be determined through the use of analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
Applications De Recherche Scientifique
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)14(7-5-11(15)16)12(17)10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVBFZOEUHRXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)